1,10-Decanediamine, dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

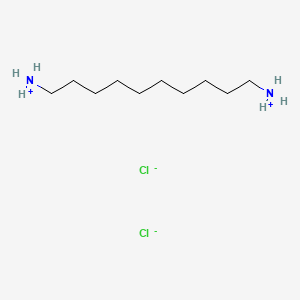

1,10-Decanediamine, dihydrochloride is a chemical compound with the molecular formula C10H24N2·2HCl. It is a derivative of 1,10-decanediamine, which is a linear aliphatic diamine. This compound is known for its applications in various fields, including polymer chemistry, pharmaceuticals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,10-Decanediamine, dihydrochloride can be synthesized through the catalytic hydrogenation of decanedinitrile using Raney nickel as a catalyst. The reaction is typically carried out in the presence of ethanol and under high pressure of hydrogen gas . Another method involves the catalytic amination of decanediol at elevated temperatures (220-260°C) using Raney nickel .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient catalysts like Raney nickel ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,10-Decanediamine, dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of decanedinitrile or decanediamide.

Reduction: Formation of decylamine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

-

Polyamide Production :

- 1,10-Decanediamine serves as a crucial monomer in the synthesis of long-chain polyamides such as PA 1010 and PA 12. These polyamides exhibit high thermal stability and mechanical strength, making them suitable for engineering applications .

- The compound contributes to the production of bio-based polyamides through processes like ring-opening aminolysis-condensation under mild conditions, enhancing sustainability in polymer manufacturing .

- Chemical Recycling :

Pharmaceutical Applications

- Drug Purification :

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

Case Study 1: Polyamide Synthesis

A study showcased the synthesis of a new polyamide using 1,10-decanediamine as a key monomer. The resulting material exhibited enhanced mechanical properties compared to traditional polyamides, demonstrating its effectiveness in high-performance applications such as automotive parts and electrical insulation .

Case Study 2: Chemical Recycling

In another research project focused on recycling aliphatic polyamides, scientists successfully converted waste materials back into usable monomers using microwave-assisted processes involving 1,10-decanediamine. This approach not only reduced waste but also lowered production costs for new polyamide materials .

Wirkmechanismus

The mechanism of action of 1,10-decanediamine, dihydrochloride involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The compound can form stable complexes with metal ions, which is crucial in its role as a cross-linking agent and in the stabilization of polymer structures .

Vergleich Mit ähnlichen Verbindungen

- 1,8-Diaminooctane

- 1,12-Diaminododecane

- Hexamethylenediamine

- 1,4-Diaminobutane

- 1,7-Diaminoheptane

- 1,6-Diaminohexane

- 1,9-Diaminononane

- 1,3-Diaminopropane

Uniqueness: 1,10-Decanediamine, dihydrochloride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its flexibility and ability to form stable polymeric structures, making it particularly valuable in the synthesis of high-performance materials .

Biologische Aktivität

1,10-Decanediamine, dihydrochloride (CAS Number: 646-25-3) is a diamine compound that has garnered attention for its potential biological activities and applications in various fields. This article delves into the biological activity of this compound, focusing on its mechanisms of action, safety profile, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C10H26Cl2N2

- Molecular Weight : 227.25 g/mol

- Physical State : White solid at room temperature

- Solubility : Moderately soluble in water (5.9 g/L at 20°C) .

Biological Activity

1,10-Decanediamine has been studied for its various biological activities, particularly in the context of its structural properties as a polyamine derivative. Polyamines are known to play significant roles in cellular functions, including cell growth, differentiation, and apoptosis.

Safety Profile

The safety profile of 1,10-decanediamine is crucial for its application in industrial settings:

- Toxicity : Subacute inhalation toxicity studies in rats indicate local effects on the respiratory tract but no systemic effects .

- Genotoxicity : No mutagenic effects have been recorded in both in vitro and in vivo tests.

- Corrosive Properties : Classified as corrosive to skin and eyes (Category 1B), necessitating appropriate safety measures during handling .

Table 1: Summary of Biological Activity Research

Relevant Research

Research has explored the use of amines like 1,10-decanediamine as components in polymers designed for biomedical applications. For instance:

- Bile Acid Sequestration : Crosslinked amine polymers have been developed for effectively binding bile acids in the gastrointestinal tract . This suggests potential therapeutic applications for managing cholesterol levels.

- Polymer Synthesis : As a monomer for long-chain polyamides (e.g., PA10.10), it plays a role in creating materials with specific mechanical properties suitable for various applications .

Eigenschaften

CAS-Nummer |

7408-92-6 |

|---|---|

Molekularformel |

C10H25ClN2 |

Molekulargewicht |

208.77 g/mol |

IUPAC-Name |

decane-1,10-diamine;hydrochloride |

InChI |

InChI=1S/C10H24N2.ClH/c11-9-7-5-3-1-2-4-6-8-10-12;/h1-12H2;1H |

InChI-Schlüssel |

WUVDVRXQULRMSJ-UHFFFAOYSA-N |

SMILES |

C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-] |

Kanonische SMILES |

C(CCCCCN)CCCCN.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,10-Decanediamine, dihydrochloride; Decane-1,10-diamine dihydrochloride; 1,10-DECANEDIAMINE, DIHYDROCHLORIDE; 10-azaniumyldecylazanium dichloride. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.